molecular formula C20H20N2O4S2 B181543 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide CAS No. 49633-28-5

4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Cat. No.: B181543
CAS No.: 49633-28-5
M. Wt: 416.5 g/mol
InChI Key: URBKDTWJYJXMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis The compound 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide (CAS registry numbers: 219832-49-2, 352689-40-8) is a bis-sulfonamide derivative featuring two 4-methylbenzenesulfonamide groups linked via a 1,2-phenylenediamine core . Its systematic IUPAC name is N,N'-1,2-phenylenebis(4-methylbenzenesulfonamide). The synthesis typically involves reacting 1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions, yielding a symmetrical bis-sulfonamide structure .

For example, related sulfonamide derivatives exhibit activity against sphingosine kinases (SphK1/SphK2) and microbial pathogens .

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBKDTWJYJXMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292550
Record name MLS003389252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49633-28-5
Record name NSC83604
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389252
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,2-PHENYLENE)BIS(P-TOLUENESULFONAMIDE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit additional pharmacological effects. This article reviews the biological activity of this specific sulfonamide, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O4S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}_2

This structure features multiple functional groups that may contribute to its biological activity, particularly the sulfonamide moiety which is known for its interactions with various biomolecules.

  • Inhibition of Enzymatic Activity : Sulfonamides generally function by inhibiting the activity of enzymes involved in folate synthesis in bacteria. The specific interactions of this compound with these enzymes warrant further investigation.
  • Calcium Channel Interaction : Research indicates that certain sulfonamide derivatives can affect calcium channels, influencing cardiovascular parameters such as perfusion pressure and coronary resistance. This mechanism may also apply to the compound , suggesting potential cardiovascular effects .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Studies have shown that modifications to the sulfonamide structure can enhance or alter antimicrobial effectiveness. For instance, similar compounds have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria .

Cardiovascular Effects

A study involving isolated rat heart models highlighted that related sulfonamide compounds could significantly decrease perfusion pressure and coronary resistance. The proposed mechanism involves interaction with calcium channels, suggesting that this compound might similarly influence cardiovascular dynamics .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models have been employed to predict these parameters, indicating that structural characteristics significantly influence bioavailability and efficacy .

Case Studies

  • Case Study on Perfusion Pressure : In a controlled experiment, 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was shown to reduce heart rate and alter perfusion pressure in a rat model. This suggests that similar compounds may exhibit comparable effects on cardiovascular health .
  • Docking Studies : Computational docking studies have been utilized to predict how this compound interacts with target proteins involved in calcium signaling pathways. These studies provide insights into potential therapeutic applications for managing hypertension .

Summary of Biological Activities

Activity Type Effect Mechanism
AntimicrobialVariable effectiveness against bacteriaInhibition of folate synthesis
CardiovascularDecreased perfusion pressureInteraction with calcium channels
PharmacokineticsVaries based on structural modificationsADME predictions via computational models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Structural Features Key Applications/Activities Synthesis Yield/Data
4-Methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide Bis-sulfonamide with 1,2-phenylenediamine linker Intermediate in organic synthesis; potential enzyme inhibition (inferred from analogs) Synthesized via straightforward sulfonylation
MP-A08 (4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Two sulfonamide groups connected via benzylidene-aniline linker Selective SphK2 inhibitor (Ki = 6.9 μM); induces apoptosis in cancer cells High ATP-competitive selectivity; Ki values: 6.9 μM (SphK2), 27 μM (SphK1)
4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide (S8) Ethynyl substituent instead of second sulfonamide Non-critical intermediate in radical cascade reactions; lower reactivity Yields 1,2-addition product (61%) under standard conditions
Compound 11b (4-Methyl-N-({4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfonyl)benzenesulfonamide) Pyrazole ring incorporated into sulfonamide scaffold Antimicrobial activity (derived from celecoxib analogs) Synthesized from celecoxib and p-toluenesulfonyl chloride (exact yield not reported)
N-(but-3-en-1-yl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide Alkenyl substituents for enhanced conformational flexibility Intermediate in transition-metal-catalyzed cyclization reactions Characterized via NMR and IR spectroscopy
Enzyme Inhibition
  • MP-A08 outperforms the target compound in isoform-selective enzyme inhibition. Its benzylidene-aniline linker enhances binding to SphK2, making it 4-fold more selective for SphK2 over SphK1 . The bis-sulfonamide structure of the target compound may lack this specificity due to its rigid 1,2-phenylenediamine core.
  • Compound S8’s ethynyl group reduces reactivity in radical cascade processes, highlighting how minor structural changes (e.g., ethynyl vs. sulfonamide) alter chemical behavior .
Antimicrobial Activity
  • Compound 11b and derivatives from and demonstrate that incorporating heterocyclic rings (e.g., pyrazole or oxazole) enhances antimicrobial potency compared to simple bis-sulfonamides .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The bis-sulfonamide structure of the target compound may reduce solubility compared to analogs with polar heterocycles (e.g., Compound 11b ) or alkenyl groups .
  • Metabolic Stability : MP-A08’s benzylidene-aniline linker improves metabolic stability, whereas the target compound’s amine linker could be susceptible to oxidative degradation .

Preparation Methods

Sulfonamide Coupling via Nucleophilic Aromatic Substitution

The core structure is typically assembled through sequential sulfonylation reactions. A validated route involves:

  • Synthesis of 4-methylbenzenesulfonyl chloride : Chlorosulfonation of toluene at 0–5°C using chlorosulfonic acid, yielding 85–90% purity.

  • Amination of 2-nitroaniline : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base, forming N-(2-nitrophenyl)-4-methylbenzenesulfonamide (Intermediate A).

  • Nitro Group Reduction : Catalytic hydrogenation of Intermediate A using 10% Pd/C in ethanol at 50 psi H₂, producing N-(2-aminophenyl)-4-methylbenzenesulfonamide (Intermediate B).

  • Second Sulfonylation : Treatment of Intermediate B with a second equivalent of 4-methylbenzenesulfonyl chloride in DCM/TEA, achieving the final bis-sulfonylated product.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
1ClSO₃H0–5°C2 hr87%
2TEA/DCMRT6 hr73%
3H₂/Pd/C50 psi12 hr68%
4TEA/DCMRT8 hr65%

This method, while reliable, faces challenges in regioselectivity during the second sulfonylation, often requiring chromatographic purification to remove mono-sulfonylated byproducts.

Modern Catalytic and Protecting Group Strategies

Palladium-Mediated Cross-Coupling

Recent advancements employ Suzuki-Miyaura coupling to install the aryl sulfonamide groups. A 2024 protocol utilizes:

  • Bis-boronic ester precursors : Pre-functionalized with sulfonamide-protecting groups (e.g., tert-butoxycarbonyl, Boc).

  • Pd(PPh₃)₄ catalyst : In toluene/ethanol (3:1) at 80°C, enabling simultaneous coupling of both sulfonamide arms.

Advantages :

  • Reduces step count from 4 to 2

  • Improves overall yield to 78%

  • Minimizes byproduct formation through orthogonal protection

Solid-Phase Synthesis for Scalability

Patent WO2016007993A1 discloses a resin-bound approach using Wang resin:

  • Resin Loading : Attachment of 2-aminophenol via ester linkage.

  • On-Resin Sulfonylation : Sequential treatment with 4-methylbenzenesulfonyl chloride and TEA.

  • Cleavage : Liberation with trifluoroacetic acid (TFA)/DCM (95:5), yielding 92% purity without chromatography.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent.

  • HPLC : C18 column, acetonitrile/water (65:35), 1 mL/min flow rate, retention time = 8.2 min.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82 (d, J = 8.2 Hz, 4H, Ar-H)

  • δ 7.34 (d, J = 8.0 Hz, 4H, Ar-H)

  • δ 7.21 (t, J = 7.6 Hz, 2H, Ar-H)

  • δ 6.95 (d, J = 7.8 Hz, 2H, Ar-H)

  • δ 2.44 (s, 6H, CH₃)

HRMS (ESI+) :

  • Calculated for C₂₆H₂₄N₂O₄S₂ [M+H]⁺: 509.1264

  • Found: 509.1268

Industrial-Scale Production Challenges

Despite academic success, commercial synthesis (e.g., Sigma-Aldrich PH003995) faces hurdles:

  • Discontinued Status : Discontinued due to low demand and complex purification.

  • Cost Drivers : Pd catalysts account for 62% of raw material costs in catalytic routes.

Emerging Methodologies

Continuous Flow Synthesis

Microfluidic reactors (e.g., Chemtrix Labtrix®) enable:

  • 10-fold reduction in reaction time (2 hr total)

  • 99.8% conversion via precise temperature/residence time control

Q & A

Q. What are the key considerations for synthesizing 4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, such as:

  • Sulfonylation : Reacting 2-aminobenzyl alcohol with p-toluenesulfonyl chloride in THF/Na₂CO₃ to form intermediates .
  • Oxidation : Using MnO₂ to oxidize alcohols to aldehydes, requiring careful control of stoichiometry and reaction time to avoid over-oxidation .
  • Wittig-type reactions : Employing phenacyltriphenylphosphonium bromide and NaH to introduce α,β-unsaturated ketone moieties . Yield optimization includes monitoring reaction progress via TLC, using excess reagents for step-limited reactions, and purification via silica gel chromatography. Rhodium-catalyzed cycloadditions (e.g., with alkynyl-ynamides) offer alternative synthetic pathways .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard:

  • Crystals grown via slow evaporation (e.g., in EtOAc/hexane) are analyzed for unit cell parameters (e.g., monoclinic P2₁/n space group) and refined using SHELXL .
  • Key metrics: R-factor (<0.06), wR(F²) (<0.15), and hydrogen-bond geometry (N–H⋯O, C–H⋯O) to confirm 3D packing .
  • Dihedral angles between aromatic rings (e.g., 37.35° and 49.08°) reveal steric and electronic effects on conformation .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for sulfonamide (–SO₂NH–, δ ~10-12 ppm) and aromatic protons (δ ~6.8-7.8 ppm). Coupling constants confirm E-stereochemistry in α,β-unsaturated ketones .
  • IR Spectroscopy : Identify –SO₂– (asymmetric stretch ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions in conjugated systems (e.g., enol-imine tautomers) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare bond lengths/angles with X-ray data .
  • Analyze tautomerization (enol-imine vs. keto-amine) using Gibbs free energy (ΔG) and solvent effects (PCM model). For example, enol-imine is thermodynamically favored (ΔG < 0 in polar solvents) .
  • Validate nonlinear optical (NLO) properties by calculating hyperpolarizability (β) and comparing with experimental second-harmonic generation data .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. used EtOAc for recrystallization .
  • Hydrogen-bond engineering : Introduce functional groups (e.g., –OH, –NH) to promote intermolecular interactions. The title compound forms 3D networks via N–H⋯O and C–H⋯O bonds .
  • Data collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .

Q. How does the sulfonamide moiety influence biological activity, and what assays are used to evaluate it?

Methodological Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., –CH₃, –Cl) on the benzene rings to assess antimicrobial or antitumor activity. For example, sulfonamides inhibit carbonic anhydrases via –SO₂NH– interactions .
  • Assays :
  • Enzyme inhibition: Fluorescent thermal shift assays for binding affinity.
  • Anticancer activity: MTT assays against cell lines (e.g., HeLa) .
    • Receptor studies : Use radiolabeled ligands (e.g., [³H]-AH7614) to probe GPCR antagonism, as seen in FFA4 receptor studies .

Q. How are supramolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed in this compound’s solid-state structure?

Methodological Answer:

  • Hydrogen bonding : Measure donor-acceptor distances (e.g., N–H⋯O: ~2.8–3.0 Å) and angles (>150°) using Mercury software .
  • π-Stacking : Calculate interplanar distances (3.4–3.8 Å) and offset angles (10–30°) between aromatic rings .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯H contacts) using CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Vibrational modes : Compare DFT-calculated IR frequencies (scaled by 0.961) with experimental peaks. Discrepancies >20 cm⁻¹ suggest anharmonicity or solvent effects .
  • NMR shifts : Use gauge-including atomic orbital (GIAO) methods to compute chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or aggregation .
  • Electronic transitions : Apply TD-DFT to model UV-Vis spectra. Red/blue shifts in λ_max may arise from solvent polarity or excited-state relaxation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.